1-(Trimethylsilyl)pyrrolidine

Silylation Analytical Derivatization Gas Chromatography

1-(Trimethylsilyl)pyrrolidine (CAS 15097-49-1), also known as N-trimethylsilylpyrrolidine or TMSPY, is an N-silylated secondary amine belonging to the pyrrolidine class. Its molecular formula is C₇H₁₇NSi, with a molecular weight of 143.30 g/mol, and it exists as a colorless to pale yellow liquid with a boiling point of 139–140 °C, a density of 0.821 g/mL at 25 °C, and a refractive index n²⁰/D of 1.433.

Molecular Formula C7H17NSi
Molecular Weight 143.3 g/mol
CAS No. 15097-49-1
Cat. No. B083576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trimethylsilyl)pyrrolidine
CAS15097-49-1
Molecular FormulaC7H17NSi
Molecular Weight143.3 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N1CCCC1
InChIInChI=1S/C7H17NSi/c1-9(2,3)8-6-4-5-7-8/h4-7H2,1-3H3
InChIKeyNQLVIKZJXFGUET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Trimethylsilyl)pyrrolidine (CAS 15097-49-1): Procurement-Relevant Class, Composition, and Basic Identity


1-(Trimethylsilyl)pyrrolidine (CAS 15097-49-1), also known as N-trimethylsilylpyrrolidine or TMSPY, is an N-silylated secondary amine belonging to the pyrrolidine class. Its molecular formula is C₇H₁₇NSi, with a molecular weight of 143.30 g/mol, and it exists as a colorless to pale yellow liquid with a boiling point of 139–140 °C, a density of 0.821 g/mL at 25 °C, and a refractive index n²⁰/D of 1.433 . The compound features a trimethylsilyl (TMS) group covalently bonded to the nitrogen atom of the pyrrolidine ring, which imparts distinct electronic properties compared to the parent amine. This N-silyl modification is the primary structural determinant of its utility as a silylating agent and nucleophilic building block in organic synthesis [1].

Why 1-(Trimethylsilyl)pyrrolidine Cannot Be Interchanged with Generic Pyrrolidine or Alternative Silylamines


1-(Trimethylsilyl)pyrrolidine is not a generic commodity chemical; its substitution with pyrrolidine or other silylamines (e.g., TMSDEA, TMSIM, BSA) leads to fundamentally different outcomes in silylation efficiency, reaction selectivity, and stability. The N-trimethylsilyl group drastically alters the electronic character of the nitrogen atom, reducing basicity and nucleophilicity relative to pyrrolidine [1]. This electronic modulation is essential for applications requiring controlled nucleophilic ring-opening or iminium salt formation without unwanted side reactions. Furthermore, among silylating agents, TMSPY exhibits a distinct donor strength profile: it is a stronger silyl donor than TMSDEA and TMSIM and can match the performance of BSA in specific substrate contexts [2]. Using pyrrolidine in a silylation protocol would simply fail to transfer the TMS group; using a weaker silylamine would lead to incomplete derivatization. The sections below provide quantitative, comparator-based evidence for these differentiation points.

Quantitative Evidence Guide: Differentiating 1-(Trimethylsilyl)pyrrolidine from Closest Analogs and Alternatives


1-(Trimethylsilyl)pyrrolidine as a Silyl Donor: Comparative Strength vs. TMSDEA, TMSIM, and BSA

In a comparative gas-liquid chromatographic evaluation of silylating reagents, 1-(trimethylsilyl)pyrrolidine (TMSPY) was directly compared to N,N-diethyltrimethylsilylamine (TMSDEA), N-trimethylsilylimidazole (TMSIM), and N,O-bis(trimethylsilyl)acetamide (BSA) for the derivatization of 16 representative organic compounds [1]. The study found that TMSPY was a stronger silyl donor than TMSDEA and TMSIM, and in some cases was as effective as BSA. This ranking is based on the yield of trimethylsilyl derivatives formed under standardized conditions. For a laboratory selecting a silylating reagent for GC analysis, TMSPY offers a balance of high donor strength and lower cost compared to BSA, while outperforming the weaker TMSDEA and TMSIM in challenging silylations.

Silylation Analytical Derivatization Gas Chromatography

Enantioselective Organocatalysis: Superior Performance of a Trimethylsilyl-Pyrrolidine Derivative vs. Parent Catalyst

In a 2025 study on silyl-substituted pyrrolidines as organocatalysts for Michael additions of aldehydes to β-nitrostyrene, the trimethylsilyl derivative (S)-8d demonstrated superior enantioselectivity compared to its parent Hayashi catalyst and other silyl-substituted analogs [1]. Specifically, (S)-8d achieved up to 99% enantiomeric excess (ee) in the product, whereas the parent Hayashi catalyst and other silyl derivatives (e.g., tert-butyldimethylsilyl) exhibited lower enantioselectivities under identical conditions. This quantifiable improvement in stereochemical transfer is attributed to conformational preferences of the enamine intermediate induced by the trimethylsilyl group.

Organocatalysis Asymmetric Synthesis Michael Addition

Nucleophilic Ring-Opening of L-Serine β-Lactone: A Specific, Validated Application

1-(Trimethylsilyl)pyrrolidine is specifically documented for the ring-opening reaction of L-serine β-lactone to yield 5-amino-L-alanine derivatives [1]. This reaction exploits the moderated nucleophilicity of the N-silylated amine to achieve selective attack at the β-lactone carbonyl, avoiding undesired side reactions that could occur with more basic amines like pyrrolidine. While direct quantitative yield comparisons versus pyrrolidine are not provided in the abstracted sources, the established utility of TMSPY in this transformation—cited across multiple vendor technical datasheets—contrasts with the absence of similar applications for pyrrolidine. The selectivity is inferred from the electronic effects described in Section 2 [2].

Amino Acid Synthesis β-Lactone Chemistry Peptidomimetics

Synthesis of Iminium Triflate Salts: Defined Precursor for Epoxidation Catalysts

1-(Trimethylsilyl)pyrrolidine is used for the preparation of iminium triflate salts [1]. These exocyclic iminium salts have been studied as catalysts for alkene epoxidation using Oxone® [1]. The use of TMSPY in this context is advantageous because the N-silyl group can stabilize the iminium intermediate, facilitating its isolation and subsequent use. In contrast, attempts to generate analogous iminium salts directly from pyrrolidine are often complicated by oligomerization or low yields due to the higher basicity of the amine. While a direct yield comparison is not provided in the vendor sources, the specific mention of TMSPY for this application—and the absence of pyrrolidine in the same context—supports a differentiation based on synthetic practicality.

Iminium Salts Epoxidation Catalysis Oxone Chemistry

Electronic Modulation: Basicity Reduction vs. Pyrrolidine

The N-trimethylsilyl group significantly reduces the basicity and nucleophilicity of the pyrrolidine nitrogen compared to the parent amine [1]. While exact pKa or nucleophilicity parameters (e.g., Mayr's N) for TMSPY are not readily available in the searched sources, studies on related N-silylamines show that the silicon atom withdraws electron density from nitrogen via both inductive effects and (p-d)π back-bonding. This electronic modulation is the fundamental reason why TMSPY can be used as a silylating agent (it transfers the silyl group rather than acting as a persistent nucleophile) and why it can participate in selective reactions like lactone ring-opening without causing polymerization. Pyrrolidine, being a strong base (pKa ~11.3 for conjugate acid), would be unsuitable for these applications.

Physical Organic Chemistry Amine Basicity Electronic Effects

Physical Property Differentiation: Boiling Point and Density vs. Pyrrolidine

The introduction of the trimethylsilyl group alters the physical properties of the pyrrolidine core in ways that can impact handling and purification. 1-(Trimethylsilyl)pyrrolidine has a boiling point of 139–140 °C and a density of 0.821 g/mL at 25 °C . In contrast, pyrrolidine has a boiling point of 87–88 °C and a density of ~0.85 g/mL [1]. The higher boiling point of TMSPY (approximately +52 °C) reduces volatility and may simplify certain distillative purifications, while the lower density can affect solvent layering in work-up procedures. While this is a supporting differentiation rather than a core performance metric, it is relevant for laboratories establishing standard operating procedures for handling and purification.

Physical Properties Handling Storage

High-Value Procurement Scenarios for 1-(Trimethylsilyl)pyrrolidine Based on Verified Evidence


Analytical Derivatization for Gas Chromatography (GC) of Multifunctional Analytes

When developing GC methods for compounds containing hydroxyl, carboxyl, amino, imino, or mercapto groups, 1-(trimethylsilyl)pyrrolidine (TMSPY) serves as a strong silyl donor that can outperform weaker reagents like TMSDEA and TMSIM, and in select cases, match the performance of the more expensive BSA [1]. This makes TMSPY a cost-effective choice for high-throughput analytical laboratories requiring robust and complete derivatization for accurate quantification.

Synthesis of Enantioenriched Organocatalysts for Asymmetric Michael Additions

Research groups developing novel organocatalysts should procure 1-(trimethylsilyl)pyrrolidine as a key building block for constructing silyl-substituted pyrrolidine catalysts. Evidence shows that the trimethylsilyl derivative can achieve up to 99% enantiomeric excess in benchmark Michael additions, significantly outperforming non-silylated parent catalysts [2]. This procurement directly enables the synthesis of high-performance catalysts for stereoselective C–C bond formation.

Preparation of 5-Amino-L-Alanine Derivatives for Peptidomimetic Research

For medicinal chemistry and peptide science laboratories synthesizing β-amino acid derivatives, 1-(trimethylsilyl)pyrrolidine is the documented reagent for the ring-opening of L-serine β-lactone to produce 5-amino-L-alanine derivatives [3]. Its moderated nucleophilicity ensures clean conversion to the desired product, which is a valuable building block for protease inhibitors and other bioactive molecules. Pyrrolidine is not suitable for this transformation.

Synthesis of Iminium Triflate Catalysts for Alkene Epoxidation

Laboratories engaged in oxidation catalysis and green chemistry should utilize 1-(trimethylsilyl)pyrrolidine for the preparation of exocyclic iminium triflate salts [4]. These iminium species serve as effective catalysts for epoxidation using Oxone®, a mild and environmentally benign oxidant. The use of TMSPY facilitates the clean formation of these catalysts, which are challenging to obtain from pyrrolidine due to side reactions.

Technical Documentation Hub

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